molecular formula C25H34N2O4 B4081996 3,4,5-triethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide

3,4,5-triethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide

Cat. No. B4081996
M. Wt: 426.5 g/mol
InChI Key: KFHOJGBKWPOMHM-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide, also known as TEPB, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. TEPB belongs to the class of benzamides and has been found to have significant effects on the central nervous system.

Mechanism of Action

3,4,5-triethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide acts as a selective dopamine D3 receptor antagonist and a serotonin 5-HT1A receptor agonist. It has been found to modulate the release of dopamine and serotonin in the brain, which can lead to changes in mood and behavior.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has been found to have significant effects on neurotransmitter release and receptor activity in the brain. It has been shown to increase dopamine and serotonin levels in certain brain regions, which can lead to changes in mood and behavior. 3,4,5-triethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has also been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

3,4,5-triethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for dopamine and serotonin receptors. However, 3,4,5-triethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

3,4,5-triethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has significant potential for the development of novel therapeutics for various neurological and psychiatric disorders. Future research should focus on further elucidating the mechanisms of action of 3,4,5-triethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide and its effects on different brain regions and neurotransmitter systems. Additionally, the development of more soluble forms of 3,4,5-triethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide could expand its potential applications in experimental settings.

Scientific Research Applications

3,4,5-triethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to have significant effects on the dopamine and serotonin systems in the brain, which makes it a potential candidate for the treatment of depression, anxiety, and addiction.

properties

IUPAC Name

3,4,5-triethoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O4/c1-4-29-22-16-20(17-23(30-5-2)24(22)31-6-3)25(28)26-21-12-10-19(11-13-21)18-27-14-8-7-9-15-27/h10-13,16-17H,4-9,14-15,18H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHOJGBKWPOMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-triethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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